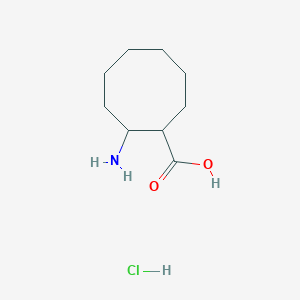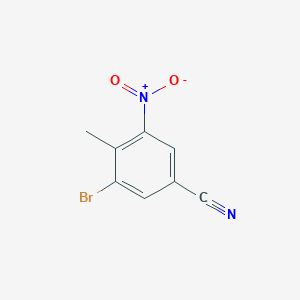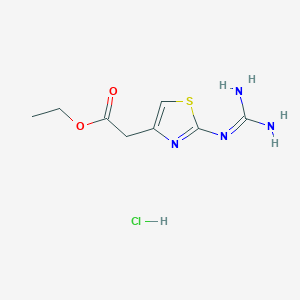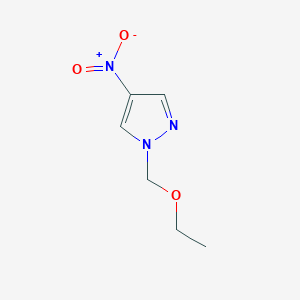![molecular formula C9H12N2O3 B1441056 2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid CAS No. 1184491-38-0](/img/structure/B1441056.png)
2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid
Descripción general
Descripción
“2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid” is a derivative of isonicotinic acid . It has the molecular formula C9H12N2O3 and a molecular weight of 196.2 .
Molecular Structure Analysis
The molecular structure of “2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid” is based on isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The compound has a methylamino and a hydroxyethyl group attached to the 2-position .Aplicaciones Científicas De Investigación
Catalytic and Organocatalytic Applications Isonicotinic acid derivatives have been explored for their catalytic properties in synthesizing various compounds. For instance, isonicotinic acid has been utilized as a dual and biological organocatalyst in the green synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles through a one-pot four-component condensation reaction. This reaction demonstrates the efficiency of isonicotinic acid in catalyzing complex organic reactions under solvent-free conditions, showcasing its potential in green chemistry applications (Zolfigol et al., 2013).
Luminescent Materials The derivative of 2-hydroxynicotinic acid, modified by 3-(triethoxysilyl)-propyl isocyanate, has been employed in the preparation of luminescent hybrid materials. These materials demonstrate significant potential in optical applications, where the modified acid acts as a bridge molecule coordinating with metal ions such as Tb3+, Eu3+, or Zn2+. This coordination facilitates intramolecular energy transfer, resulting in strong green or red emissions, which are crucial for developing new luminescent materials (Wang & Yan, 2006).
Synthetic Chemistry In synthetic chemistry, isonicotinic acid has been involved in reactions under mild non-catalytic conditions to yield densely functionalized derivatives. For example, the addition of isonicotinic acid to α,β-acetylenic γ-hydroxy nitriles resulted in chemo-, regio-, and stereospecifically functionalized pyridinium-4-carboxylates. These reactions highlight the versatility of isonicotinic acid derivatives in facilitating the synthesis of complex organic molecules (Trofimov et al., 2008).
Environmental Applications The environmental applications of isonicotinic acid derivatives have been demonstrated in the selective recognition and removal of molybdenum(VI) from water. A Mo(VI) oxy ion-imprinted particle using isonicotinic acid (4-picolinic acid) as a functional monomer exhibited exceptional selectivity and high binding capacity for Mo(VI), showcasing a promising approach for the removal of specific pollutants from the water environment (Ren et al., 2013).
Propiedades
IUPAC Name |
2-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11(4-5-12)8-6-7(9(13)14)2-3-10-8/h2-3,6,12H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCAPLXYVIHCAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440994.png)
